molecular formula C6H13NO5 B13796176 D-Mannojirimycin

D-Mannojirimycin

Cat. No.: B13796176
M. Wt: 179.17 g/mol
InChI Key: FXVPOMKTIZKCTJ-QTVWNMPRSA-N
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Description

D-Mannojirimycin: is a polyhydroxylated piperidine alkaloid, structurally similar to glucose, where the oxygen atom in the pyranose ring is replaced by a nitrogen atom. This compound is known for its significant inhibitory activity against glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. This compound is commonly found in certain plants and microorganisms, such as Bacillus and Streptomyces species .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Mannojirimycin can be synthesized through various synthetic routes. One common method involves the biocatalytic generation of nitrogen-substituted cyclitols from simple starting materials like amino acids or glyceraldehyde derivatives. The synthesis typically involves multiple steps, including transamination, dephosphorylation, oxidation, cyclization, and reduction reactions .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. For example, Bacillus subtilis can be used to produce high quantities of this compound through a biosynthetic pathway that starts from D-glucose. The process involves glycolysis, transamination, dephosphorylation, and regio-selective oxidation, leading to the formation of this compound .

Chemical Reactions Analysis

Enzymatic Cascade Reaction

A mutant transaminase (MvTA) from Mycobacterium vanbaalenii and dehydrogenase (GutB1) from Paenibacillus polymyxa catalyze a two-step reaction using D-fructose as the substrate :

  • Transamination : MvTA transfers an amino group to D-fructose, forming 2-amino-2-deoxy-mannitol (ADM).

  • Dehydrogenation : GutB1 oxidizes ADM, which spontaneously cyclizes to yield mannojirimycin (MJ).

EnzymeMutation SitesActivity (mU/mg)Thermostability (t<sub>1/2</sub> at 50°C)
Wild-type2.40.04 h
M9-1 mutantH69R, K145R39.48.3 h

This mutant enzyme increased activity by 31.2-fold and thermostability by 200-fold .

Enzymatic Inhibition Mechanism

D-Mannojirimycin inhibits α-mannosidases by mimicking the transition state of glycosidic bond hydrolysis. Key interactions include:

  • Covalent Intermediate Formation : Binds to the enzyme’s active site, forming a stable adduct after an oxocarbenium ion-like transition state .

  • Hydrogen Bonding : Hydroxyl groups (C2, C4, C6) and the NH group at C5 interact with polar residues in the enzyme’s binding pocket .

ModificationInhibition EfficacyRationale
2-DeoxyLostDisrupted hydrogen bonding at C2-OH
4-O-MethylReducedSteric hindrance at C4-OH
Bisulfite AdductEnhancedImproved solubility and stability

Comparative Analysis with Structural Analogs

This compound’s activity is compared to related iminosugars:

CompoundTarget EnzymeUnique Feature
1-Deoxynojirimycinα-GlucosidaseSelective for glucose metabolism
Kifunensineα-Mannosidase I/IIBroad-spectrum inhibition
N-Butyl Deoxynojirimycinα-GlucosidaseEnhanced oral bioavailability

This compound’s bisulfite modification provides superior aqueous stability, making it ideal for in vitro assays.

Reaction Kinetics and Thermodynamics

Surface plasmon resonance (SPR) studies reveal:

  • Binding Affinity : K<sub>D</sub> = 12.8 μM for α-mannosidase.

  • Kinetics : Slow dissociation rate (k<sub>off</sub> = 0.003 s<sup>−1</sup>) ensures prolonged enzyme inhibition.

Mechanism of Action

D-Mannojirimycin exerts its effects by inhibiting glycosidase enzymes. The compound binds to the active site of the enzyme, preventing the hydrolysis of glycosidic bonds in carbohydrates. This inhibition leads to a decrease in the breakdown of carbohydrates, which can be beneficial in conditions like diabetes where glucose levels need to be controlled .

Comparison with Similar Compounds

Uniqueness: D-Mannojirimycin is unique due to its specific inhibitory activity against certain glycosidases and its ability to be synthesized through various biocatalytic and chemical methods. Its structural similarity to glucose allows it to effectively mimic the substrate and inhibit enzyme activity .

Properties

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

IUPAC Name

(3S,4S,5S,6R)-6-(aminomethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H13NO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1,7H2/t2-,3-,4+,5+,6?/m1/s1

InChI Key

FXVPOMKTIZKCTJ-QTVWNMPRSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)N

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)N

Origin of Product

United States

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